D-Methioninol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

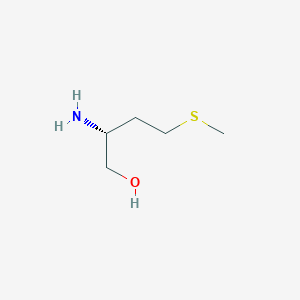

(2R)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87206-44-8 | |

| Record name | Methioninol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87206-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Methioninol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Methioninol in Chiral Chemistry and Pharmaceutical Development

This compound, the D-enantiomer of 2-amino-4-(methylthio)-1-butanol, is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis and drug discovery.[1] As a derivative of the essential amino acid D-methionine, it possesses a unique combination of a primary alcohol, a primary amine, and a thioether functional group, all centered around a stereogenic carbon. This structural arrangement makes this compound a versatile precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates, chiral ligands, and other biologically active compounds.[1] Its role as a chiral auxiliary allows for the introduction of specific stereochemistry, a critical aspect in the development of modern therapeutics where enantiomeric purity can dictate efficacy and safety.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, offering insights for its effective utilization in research and development.

Chemical Structure and Stereochemistry

This compound, systematically named (R)-2-amino-4-(methylthio)-1-butanol, possesses a single chiral center at the second carbon atom, conferring it optical activity.[1] The "D" designation in its name refers to its stereochemical relationship to D-glyceraldehyde. The Cahn-Ingold-Prelog (CIP) priority rules assign an (R) configuration to this stereocenter.

The molecular structure consists of a four-carbon butanol backbone with an amino group at position 2 and a methylthioethyl group also attached to the second carbon. The primary alcohol at position 1 and the primary amine at position 2 are key reactive sites for further chemical modifications.

Sources

D-Methioninol: A Chiral Building Block for Advanced Scientific Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Methioninol, the D-enantiomer of methioninol, is a chiral amino alcohol that serves as a crucial building block and versatile intermediate in the fields of pharmaceutical sciences, asymmetric synthesis, and materials science. Its unique structural features, combining a primary alcohol, a primary amine, and a thioether side chain, all centered around a stereogenic carbon, make it a molecule of significant interest. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies with an emphasis on stereocontrol, and robust analytical techniques for its characterization. Furthermore, it delves into its critical applications, particularly in drug development as a component of peptide-based therapeutics and as a chiral auxiliary in stereoselective reactions. This document is intended to be a foundational resource for scientists and researchers, offering both theoretical insights and practical methodologies to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties of this compound

This compound, systematically named (R)-2-amino-4-(methylthio)-1-butanol, is a derivative of the non-proteinogenic D-methionine. Understanding its fundamental properties is the first step toward its effective application.

Structural and Molecular Data

The identity and purity of this compound are defined by its unique molecular structure and associated identifiers. This data is critical for regulatory submissions, material sourcing, and spectroscopic analysis.

| Property | Value | Source(s) |

| CAS Number | 87206-44-8 | [1][2][3] |

| Molecular Formula | C₅H₁₃NOS | [1][3][4] |

| Molecular Weight | 135.21 g/mol | [1][3] |

| Synonyms | (R)-2-Amino-4-methylthio-1-butanol, D-Met-ol, (R)-(+)-Methionanol | [1][2][5] |

| Appearance | Syrup, thick oil, or waxy low-melting mass | [1][5] |

Physical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Melting Point | 31-36 °C | [5] |

| Boiling Point | 120-122 °C (at 1 mmHg) | [5] |

| Density | 1.095 g/cm³ | [5] |

| Optical Rotation | [α]D +7.5° to +12.7° (c=1 to 1.4 in ethanol) | [1][5] |

| Refractive Index | ~1.5216 | [5] |

| Storage Temperature | 0-8 °C | [1][5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is paramount for its applications in pharmaceuticals and asymmetric synthesis, where chirality dictates biological activity and reaction outcomes. The primary route involves the reduction of the corresponding D-methionine carboxylic acid or its ester derivatives.

Conceptual Synthesis Workflow

The most direct method for preparing this compound is the reduction of D-methionine. This process must be conducted under conditions that do not racemize the chiral center.

Caption: General synthesis pathway for this compound from D-Methionine.

Detailed Synthesis Protocol: Reduction of D-Methionine Methyl Ester

This protocol describes a common laboratory-scale synthesis.

Step 1: Esterification of D-Methionine

-

Suspend D-methionine in anhydrous methanol at 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain D-methionine methyl ester hydrochloride as a crude product.

Causality: Esterification is performed to protect the carboxylic acid and make it more susceptible to reduction by milder reducing agents, which can improve reaction selectivity and yield.

Step 2: Reduction to this compound

-

Prepare a suspension of a suitable reducing agent, such as Lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., THF or Diethyl Ether) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the D-methionine methyl ester in the same anhydrous solvent.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Self-Validation: The success of the reduction can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ester spot and the appearance of the more polar alcohol product. The final product's identity and purity are confirmed via NMR and HPLC analysis.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Analytical Methodologies for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical. A combination of chromatographic and spectroscopic methods is employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of this compound.

-

Principle : The sample is passed through a column containing a chiral stationary phase (CSP). The D- and L-enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

-

Typical Method :

-

Column : Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak).

-

Mobile Phase : A mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection : UV detector at a low wavelength (~210 nm).

-

-

Validation : The method is validated by running a sample of the racemic DL-Methioninol to confirm baseline separation of the two enantiomer peaks. The enantiomeric excess is calculated from the integrated peak areas of the D and L isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, especially after derivatization.[2]

-

Principle : To make the amino alcohol volatile for GC analysis, it is first derivatized. The derivatized compound is then separated by GC and detected by MS.

-

Derivatization Protocol :

-

React this compound with an optically active derivatizing agent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.[2] This creates diastereomers that can be separated on a standard (non-chiral) GC column.

-

Alternatively, acylate the amine and alcohol groups to increase volatility for analysis on a chiral GC column.

-

-

Analysis : The mass spectrometer provides molecular weight and fragmentation data, confirming the identity of the compound, while the gas chromatograph provides the separation needed for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to resolve the signals of the D- and L-forms if necessary. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methylthio group (singlet, ~2.1 ppm), the methylene protons adjacent to the sulfur and the chiral center, the methine proton, and the protons of the hydroxymethyl group.[1]

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its chirality and trifunctional nature.

Role in Peptide-Based Therapeutics

The incorporation of unnatural D-amino acids or their derivatives into peptide drugs is a well-established strategy to enhance their therapeutic properties.

Caption: this compound derivatives enhance peptide drug stability.

-

Increased Proteolytic Stability : Native peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body. Replacing an L-amino acid with a D-amino acid derivative like this compound can make the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and therapeutic efficacy.[6]

-

Conformational Constraint : The unique structure of this compound can introduce specific conformational constraints into a peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.

-

Building Block for Novel Drugs : BOC-protected D-methionine (a precursor to this compound) is a crucial building block in solid-phase peptide synthesis for drug discovery, allowing for the creation of novel peptide therapeutics.[7][8]

This compound as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed.[9] this compound is well-suited for this role.

-

Mechanism of Action :

-

Attachment : this compound is attached to a prochiral substrate (e.g., via an amide or ester linkage).

-

Stereodirection : The chiral center of the this compound auxiliary sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in the formation of a new stereocenter with a specific, predictable configuration.

-

Cleavage : After the reaction, the auxiliary is cleaved from the product and can be recovered and reused.

-

-

Potential Applications : This strategy is used in reactions such as stereoselective alkylations, aldol reactions, and Diels-Alder reactions to produce enantiomerically pure products that are themselves valuable pharmaceutical intermediates.[10]

Emerging Research Areas

Research has shown that D-methionine (the parent amino acid) has potential otoprotective effects, offering protection against hearing loss induced by noise and certain drugs.[6] It has also been investigated for its effects on inhibiting the growth of certain tumor cells in vitro, suggesting that D-amino acid metabolism could be a target for cancer therapy.[6][11] While these studies focus on D-methionine, they open avenues for investigating this compound and its derivatives in similar therapeutic contexts.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in stereoselective chemistry and drug discovery. Its defined stereochemistry and versatile functional groups provide a robust platform for constructing complex, chirally pure molecules. From enhancing the stability of next-generation peptide drugs to guiding the stereochemical outcome of complex organic reactions, this compound offers a distinct advantage to researchers. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

-

PubMed. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. [Link]

-

PubMed Central. Promising Application of D-Amino Acids toward Clinical Therapy. [Link]

-

PubMed. Effects of D-methionine-containing solution on tumor cell growth in vitro. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776) [hmdb.ca]

- 2. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Discovery of D-Methioninol: A Chiral Building Block for Modern Drug Development

Abstract

D-Methioninol, the chiral amino alcohol derived from D-methionine, represents a cornerstone building block in asymmetric synthesis and pharmaceutical development. Its unique structural features, including a primary alcohol, a primary amine, and a thioether side chain, make it a versatile precursor for a wide array of complex molecules and chiral auxiliaries. This technical guide provides an in-depth exploration of this compound, from its conceptual discovery within the broader class of amino alcohols to the detailed methodologies for its chemical synthesis. We will dissect the causality behind various synthetic strategies, focusing on the stereospecific reduction of D-methionine, and present field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis, characterization, and application of this vital chiral intermediate.

Introduction: The Significance of this compound

In the landscape of medicinal chemistry, stereochemistry is paramount. The biological activity of a drug is often dictated by the specific three-dimensional arrangement of its atoms. Chiral amino alcohols are a privileged class of molecules that serve as indispensable starting materials and auxiliaries in the synthesis of enantiomerically pure compounds. This compound, or (R)-2-amino-4-(methylthio)-1-butanol, emerges from this class as a particularly valuable asset.

Derived from the "unnatural" D-enantiomer of methionine, this compound provides access to a chiral scaffold that is enantiocomplementary to that derived from the more common L-methionine. This is critically important in drug discovery, where exploring the opposite enantiomeric series of a lead compound can unlock improved potency, selectivity, or pharmacokinetic profiles. This compound serves as a crucial precursor in the synthesis of pharmaceuticals, particularly antioxidants and neuroprotective agents, and is highly valued for its role as a chiral auxiliary in asymmetric synthesis.[1] Its applications extend beyond pharmaceuticals into the flavor and fragrance industry, where it is used as a flavoring agent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | (R)-2-Amino-4-(methylthio)-1-butanol, D-Met-ol | [1] |

| CAS Number | 87206-44-8 | [1] |

| Molecular Formula | C₅H₁₃NOS | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Syrup, thick oil | [1] |

| Optical Rotation | [α]D = +7.50° ±1° (c=1, EtOH) | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Core Synthesis: Stereospecific Reduction of D-Methionine

The most direct and widely adopted strategy for synthesizing this compound is the reduction of the carboxylic acid moiety of D-methionine or its corresponding esters. The primary challenge in this transformation is to achieve complete reduction of the carboxyl group without affecting the stereocenter at the α-carbon. The choice of reducing agent is therefore the most critical parameter, dictating the reaction's efficiency, safety, and scalability.

The Rationale for Choosing a Reducing Agent

Chiral amino alcohols are commonly prepared by the reduction of their parent α-amino acids.[2] The selection of a reducing agent is a balance of reactivity, selectivity, cost, and safety.

-

High-Reactivity Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to alcohols.[2][3] Its high reactivity necessitates stringent anhydrous conditions and careful handling, making it less suitable for large-scale industrial production due to safety concerns and cost.[2] However, for laboratory-scale synthesis, it remains a reliable and effective option.

-

Milder Hydride Reagents (e.g., Sodium Borohydride - NaBH₄): NaBH₄ is a safer and more economical reducing agent, but it is generally incapable of reducing carboxylic acids directly.[2] To utilize NaBH₄, the parent amino acid must first be converted to a more reactive derivative, typically an ester. This adds a step to the synthesis but can be advantageous for process control and safety. The reactivity of NaBH₄ can be enhanced by using additives like iodine (I₂) or Lewis acids.[2]

-

Borane Complexes (e.g., Borane Tetrahydrofuran - BH₃·THF): Borane and its complexes are highly effective for the reduction of carboxylic acids. They offer excellent selectivity, reducing the carboxyl group in the presence of many other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate. These reagents are often preferred for their clean reaction profiles and high yields.[4][5]

Diagram 1: General Synthetic Pathway from D-Methionine

This diagram illustrates the direct reduction of D-Methionine to this compound.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of D-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development and chiral chemistry, D-Methioninol emerges as a molecule of significant interest. As a chiral amino alcohol derived from D-methionine, its utility as a building block in asymmetric synthesis and its potential incorporation into novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This guide is crafted from a practical, field-proven viewpoint to provide researchers and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound.

We will move beyond mere data presentation to explore the causality behind experimental design, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating reliable and reproducible results. Every recommendation is grounded in established scientific principles and regulatory expectations, providing a robust foundation for your research and development endeavors.

Section 1: Physicochemical Characterization of this compound

This compound, with the chemical formula C5H13NOS, is a chiral amino alcohol.[1] Its structure, featuring both a primary amine and a primary alcohol functional group, dictates its solubility and stability behavior. The presence of the sulfur-containing side chain, inherited from its parent amino acid methionine, also plays a crucial role in its reactivity, particularly its susceptibility to oxidation.

| Property | Value | Source |

| Molecular Formula | C5H13NOS | [1] |

| Molecular Weight | 135.23 g/mol | [1] |

| Appearance | An almost white, crystalline powder or small flakes. | [2] |

| Melting Point | Approximately 270 °C (for DL-Methionine) | [2] |

Section 2: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Amino alcohols are generally recognized for their hydrophilicity and, consequently, good aqueous solubility. However, a quantitative understanding across a range of relevant solvent systems is paramount for drug development.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its polar functional groups (amine and hydroxyl) and its nonpolar thioether side chain.

-

In Aqueous Media: The amine and hydroxyl groups can form hydrogen bonds with water molecules, promoting solubility. The solubility is expected to be pH-dependent due to the basic nature of the amino group. At acidic pH, the protonated amine will form salts, which are generally more water-soluble.

-

In Organic Solvents: Solubility in organic solvents will be influenced by the solvent's polarity. Polar protic solvents like methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond with the amine and hydroxyl groups. Aprotic polar solvents like acetonitrile may also exhibit reasonable solvating power. Nonpolar solvents are anticipated to be poor solvents for this compound.

Experimental Determination of Solubility

Due to the lack of extensive published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.

This method determines the saturation solubility of the compound, representing a true equilibrium state.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound solid into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, isopropanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Thermodynamic Solubility Workflow

Caption: Overview of a forced degradation study.

Objective: To generate approximately 5-20% degradation of this compound to ensure that the analytical method can detect and resolve the degradants from the parent compound.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Rationale: To assess susceptibility to degradation in acidic environments. The amide and ether linkages, though not present in this compound, are typically labile under these conditions. For this compound, the stability of the primary alcohol and the thioether will be evaluated.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Rationale: To evaluate stability in alkaline conditions.

-

-

Oxidative Degradation:

-

Condition: 3% H2O2 at room temperature.

-

Rationale: The thioether group in the methionine side chain is known to be susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This is a critical degradation pathway to investigate for this compound.

-

-

Thermal Degradation:

-

Condition: Store solid this compound and a solution at a high temperature (e.g., 80 °C).

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Protocol: Expose solid this compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

Rationale: To determine if the molecule is light-sensitive, which would necessitate light-protective packaging.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate, detect, and quantify the active ingredient and its degradation products.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

-

Column: A C18 column is a good starting point for separating small polar molecules like this compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., around 210 nm).

-

Chiral Separation: To assess enantiomeric purity and potential racemization, a chiral HPLC method is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Section 4: Data Interpretation and Reporting

All quantitative data from solubility and stability studies should be summarized in clear, well-structured tables.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Value |

| Water | 37 | Experimental Value |

| pH 3 Buffer | 25 | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

Example Stability Data Table (Forced Degradation):

| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant (RRT) |

| 0.1 M HCl, 60 °C | 24 h | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 60 °C | 24 h | Experimental Value | Experimental Value | Experimental Value |

| 3% H2O2, RT | 8 h | Experimental Value | Experimental Value | Experimental Value |

| 80 °C (Solid) | 7 days | Experimental Value | Experimental Value | Experimental Value |

| Photostability | ICH Q1B | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this molecule is not widely published, the detailed protocols and scientific rationale presented here equip researchers and drug development professionals with the necessary tools to generate this critical information. A thorough understanding of these physicochemical properties is fundamental to advancing this compound through the development pipeline and unlocking its full potential in pharmaceutical and chemical applications.

References

-

The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

Sources

Spectroscopic Characterization of D-Methioninol: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous structural elucidation of molecules is paramount. D-Methioninol, a chiral amino alcohol derived from D-methionine, serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Its structural integrity, purity, and stereochemistry are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights from a Senior Application Scientist's perspective on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that while this compound is a commercially available compound, a comprehensive and publicly available dataset of its NMR, IR, and MS spectra is not readily found in common databases. Therefore, this guide will focus on the predicted spectroscopic data based on the known structure of this compound and established principles of spectroscopic analysis, supplemented with data from analogous compounds where appropriate. This approach not inly provides a robust framework for the analysis of this compound but also equips the researcher with the foundational knowledge to interpret the spectra of related chiral molecules.

The Molecular Blueprint: Structure of this compound

To appreciate the spectroscopic data, we must first understand the molecular structure of this compound, chemically known as (R)-2-amino-4-(methylthio)-1-butanol.

Caption: Figure 1: Molecular Structure of this compound

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

Primary Alcohol (-CH₂OH): This group contains a hydroxyl (-OH) proton and two diastereotopic protons on the adjacent carbon.

-

Primary Amine (-NH₂): This group contains two exchangeable protons.

-

Chiral Center (C2): The carbon atom bonded to the amino and hydroxymethyl groups is a stereocenter, which can lead to magnetic non-equivalence of neighboring protons.

-

Thioether (-S-CH₃): The methyl group attached to the sulfur atom will produce a distinct singlet in the ¹H NMR spectrum.

-

Alkyl Chain (-CH₂-CH₂-): The methylene groups in the backbone will exhibit complex splitting patterns due to coupling with adjacent protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, S) and the overall electronic environment.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (OH and NH₂).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to consider include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -S-CH₃ | ~2.1 | Singlet (s) | 3H |

| -CH₂ -S- | ~2.6 | Triplet (t) | 2H |

| -CH₂ -CH₂-S- | ~1.8-2.0 | Multiplet (m) | 2H |

| -CH (NH₂) | ~3.0-3.2 | Multiplet (m) | 1H |

| -CH₂ OH | ~3.4-3.7 | Multiplet (m) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

| -NH₂ | Variable | Broad Singlet (br s) | 2H |

Causality Behind Predictions:

-

The -S-CH₃ protons are deshielded by the sulfur atom and appear as a sharp singlet around 2.1 ppm.

-

The methylene protons adjacent to the sulfur (-CH₂-S- ) are expected around 2.6 ppm as a triplet due to coupling with the neighboring methylene group.

-

The other methylene group in the chain (-CH₂-CH₂-S- ) will be a more complex multiplet due to coupling with protons on both adjacent carbons.

-

The methine proton at the chiral center (-CH(NH₂)- ) is deshielded by the adjacent amino and hydroxymethyl groups and will appear as a multiplet.

-

The diastereotopic protons of the -CH₂OH group are expected to be non-equivalent and will likely appear as a multiplet, further complicated by coupling to the chiral center proton.

-

The chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange. In D₂O, these signals will disappear due to deuterium exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used.

-

Instrument Setup: The same NMR spectrometer is used, but tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to give single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -S-C H₃ | ~15 |

| -C H₂-S- | ~30 |

| -C H₂-CH₂-S- | ~32 |

| -C H(NH₂) | ~55 |

| -C H₂OH | ~65 |

Rationale for Predictions:

-

The -S-CH₃ carbon is the most shielded and appears at the lowest chemical shift.

-

The carbons of the ethylthio group appear in the typical alkyl region.

-

The carbon of the chiral center (-CH(NH₂)- ) is significantly deshielded by the attached nitrogen atom.

-

The carbon of the -CH₂OH group is the most deshielded carbon in the alkyl region due to the electronegative oxygen atom.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is a low-melting solid or oil, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |

| 3000-2850 | C-H stretch | Alkyl |

| 1650-1580 | N-H bend | Primary Amine |

| 1470-1430 | C-H bend | Alkyl |

| 1050-1000 | C-O stretch | Primary Alcohol |

Interpretation of the Predicted IR Spectrum:

-

A broad band in the 3400-3200 cm⁻¹ region is expected due to the overlapping O-H and N-H stretching vibrations, broadened by hydrogen bonding.

-

Strong C-H stretching absorptions will be present in the 3000-2850 cm⁻¹ region.

-

The N-H bending vibration of the primary amine should appear in the 1650-1580 cm⁻¹ range.

-

A strong C-O stretching band for the primary alcohol is anticipated around 1050-1000 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum Data for this compound:

-

Molecular Weight: The molecular formula of this compound is C₅H₁₃NOS, with a monoisotopic mass of approximately 135.07 g/mol .

-

ESI-MS: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 136.08.

-

EI-MS Fragmentation: Under EI conditions, common fragmentation pathways for amino alcohols include:

-

Alpha-cleavage: Loss of the -CH₂OH group (m/z 104) or loss of the -CH₂CH₂SCH₃ group (m/z 60).

-

Loss of water from the molecular ion.

-

Cleavage of the C-S bond.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 104 | [M - CH₂OH]⁺ |

| 75 | [CH₂(NH₂)CH₂OH]⁺ |

| 61 | [CH₂SCH₃]⁺ |

Integrated Spectroscopic Analysis Workflow

The confident identification of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow is recommended:

Caption: Figure 2: A typical workflow for the spectroscopic characterization of this compound.

Conclusion: A Predictive Yet Powerful Approach

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10129911, 4-Amino-2-methyl-1-butanol. Retrieved from [Link]

-

NIST. (n.d.). D-Methionine. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Münster. (n.d.). Amino acids. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

- He, Q. Y., Mason, A. B., Tam, B. M., MacGillivray, R. T., & Woodworth, R. C. (1999). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride. Biochemical Journal, 344(3), 881–887.

-

NextPeptide. (n.d.). 2-Amino-4-(methylthio)butan-1-ol. Retrieved from [Link]

Sources

A Technical Guide to D-Methioninol: The Critical Role of Enantiomeric Purity and Its Determination

Section 1: The Imperative of Enantiomeric Purity in D-Methioninol

This compound, the chiral amino alcohol derived from D-methionine, is a highly valuable and versatile building block in modern chemistry. Its unique structure, featuring a primary alcohol, a primary amine, and a thioether side chain, makes it a strategic precursor and chiral auxiliary in the synthesis of complex molecules. Its applications are particularly prominent in the pharmaceutical industry for the development of antioxidants and neuroprotective agents, as well as in biochemical research to elucidate metabolic pathways.[1]

However, the utility of this compound is inextricably linked to its stereochemical integrity. In the context of drug development, where biological systems exhibit profound stereoselectivity, the presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant off-target toxicity. Consequently, the precise and accurate determination of its enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the robust analytical methodologies required to validate the enantiomeric excess (e.e.) of this compound, grounded in the principles of chromatography and spectroscopy.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 87206-44-8[2] |

| Molecular Formula | C₅H₁₃NOS[3] |

| Molecular Weight | 135.23 g/mol [3] |

| Appearance | Semi-transparent to white waxy low melting mass[2] |

| Melting Point | 31-36 °C[2] |

| Boiling Point | 120-122 °C @ 1 mmHg[2] |

| Density | 1.095 g/cm³[2] |

| Storage Temperature | 0-6°C, Keep in a dry, cool place[2][4] |

Section 2: The Chromatographic Approach: High-Resolution Separation

Core Principle: Chiral chromatography operates by creating a temporary diastereomeric association between the enantiomers of the analyte and a chiral selector, which is immobilized onto a stationary phase. The differing stability of these transient complexes results in different retention times, enabling their separation and quantification.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: HPLC is the gold-standard technique for determining the enantiomeric purity of non-volatile compounds like this compound. Its strength lies in the vast array of available Chiral Stationary Phases (CSPs), which allows for method development tailored to the specific analyte. The key to a successful separation is selecting a CSP that provides sufficient enantioselective interactions—such as hydrogen bonding, dipole-dipole, and steric hindrance—to achieve baseline resolution between the D- and L-enantiomers.

Key Decision Point: Selecting the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in method development. For polar, ionic molecules like amino alcohols, several classes of CSPs have proven effective.

Table 2: Comparison of Common Chiral Stationary Phases for Amino Alcohol Separation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Advantages | Considerations |

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Broad enantioselectivity for polar and ionic compounds; compatible with aqueous and organic mobile phases.[5] | Can exhibit complex retention behavior (U-shaped profiles).[5] |

| Polysaccharide-based | Derivatized Cellulose/Amylose | Hydrogen bonding, dipole-dipole, steric hindrance | Widely applicable, robust, and available in a variety of derivative forms. | Often requires non-polar mobile phases, which may be unsuitable for underivatized this compound. |

| Crown Ether | (18-crown-6)-tetracarboxylic acid | Host-guest complexation with primary amine groups | Exceptionally well-suited for separating enantiomers of amino acids and primary amines.[6] | Mobile phase is typically acidic and requires careful pH control. |

| Cyclofructan-based | Derivatized Cyclofructans | Hydrogen bonding, dipole-dipole | High selectivity for a variety of chiral compounds in polar-organic mode.[7][8] | Performance is highly dependent on mobile phase composition and additives.[7] |

Experimental Protocol: A Self-Validating HPLC Workflow for this compound

This protocol outlines a systematic approach to developing a robust method for determining the enantiomeric purity of this compound.

-

Column Selection: Begin with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) or a crown-ether based CSP, as these are well-suited for underivatized amino alcohols.[5][6]

-

Mobile Phase Screening:

-

For a CHIROBIOTIC T column, start with a polar organic mobile phase such as Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v) or a reversed-phase system like Water/Methanol with a formic acid modifier.[5][7]

-

The goal is to find a condition where both enantiomers are retained and show some initial separation.

-

-

Method Optimization:

-

Organic Modifier Ratio: Systematically vary the ratio of organic solvent (e.g., Methanol) to aqueous phase or between organic solvents. Note that retention on these columns can exhibit a "U-shaped" profile, where retention decreases and then increases with higher organic content.[5]

-

Additives: Fine-tune the concentration of acidic and basic additives (e.g., TFA, DEA) to improve peak shape and resolution by controlling the ionization state of the analyte and stationary phase.

-

Flow Rate & Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize efficiency and resolution.

-

-

System Suitability Test (SST): Before sample analysis, inject a racemic (D/L) standard to validate the system.

-

Resolution (Rs): The resolution between the D- and L-peaks should be ≥ 1.5.

-

Tailing Factor (Tf): Peaks should be symmetrical with a tailing factor between 0.9 and 1.2.

-

Repeatability: Multiple injections should show an RSD of <2% for retention time and peak area.

-

-

Quantification:

-

Prepare a standard of the this compound reference material.

-

Analyze the sample and integrate the peak areas for both the D- (major) and L- (minor impurity) enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100%

-

Visualization: HPLC Workflow Diagram

Caption: A typical workflow for chiral HPLC method development and analysis.

Section 3: The Spectroscopic Approach: Probing Chirality in Solution

Core Principle: While chromatography physically separates enantiomers, NMR spectroscopy can be used to distinguish them in the same solution. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to create two different diastereomeric species, which are not mirror images and thus have distinct NMR spectra.

Methodology: NMR with Chiral Solvating Agents (CSAs)

Causality & Expertise: This elegant technique relies on the rapid, reversible, and non-covalent formation of diastereomeric complexes between the analyte enantiomers and a Chiral Solvating Agent.[9][10] The differential spatial arrangement of these complexes causes protons (or other nuclei) near the chiral center of the analyte to experience slightly different magnetic environments. This difference manifests as a splitting of a single resonance peak into two, allowing for direct quantification by integration. The primary advantage is its simplicity and speed; a result can often be obtained in minutes without complex sample preparation or derivatization.[11]

Experimental Protocol: Rapid Enantiopurity Assessment by ¹H NMR

-

CSA Selection: For primary amines and amino alcohols, BINOL (1,1'-Bi-2-naphthol) and its derivatives are highly effective CSAs.[10][11]

-

Sample Preparation (In-Situ):

-

In a clean NMR tube, dissolve a precise amount of the this compound sample (e.g., 0.02 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Add an equimolar amount of the chosen CSA (e.g., (S)-BINOL).

-

Shake the tube for approximately 30 seconds to ensure complex formation.[10]

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the potential impurity peak.

-

-

Data Analysis:

-

Identify a proton signal in the this compound spectrum that is well-resolved and shows splitting in the presence of the CSA. The protons on the carbon bearing the amine or alcohol are often good candidates.

-

Carefully integrate the two separated peaks corresponding to the D- and L-enantiomers.

-

Calculate the enantiomeric excess using the same formula as for HPLC, based on the integral values.

-

Visualization: CSA-Analyte Interaction Principle

Caption: CSA forms diastereomeric complexes leading to distinct NMR signals.

Section 4: Safety, Handling, and Applications

The enantiopure form of this compound is a cornerstone in asymmetric synthesis, often employed as a chiral auxiliary to direct the stereochemical outcome of a reaction. Its role as a precursor for sulfur-containing pharmaceuticals remains a key application in drug discovery.[1][12]

Proper handling and storage are critical to maintain the integrity and safety of this compound.

Table 3: Safety and Handling Summary

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat.[4] | The substance is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2] |

| Handling | Handle in a well-ventilated area. Avoid generation of dusts. | Minimizes inhalation risk. Finely dispersed dust may pose an explosion risk.[13] |

| Storage | Store in a tightly closed container in a dry, cool (refrigerated recommended) place.[4][13] | Protects from moisture and degradation. Low melting point requires cool storage to maintain solid form. |

| Accidental Release | Sweep up dry material, collect, and dispose of properly. Avoid creating dust. | Prevents widespread contamination and exposure. |

| First Aid | In case of contact, rinse skin/eyes with plenty of water. If inhaled, move to fresh air. | Standard procedure for chemical exposure to mitigate irritation. |

References

- In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2015).

- This compound. Chem-Impex.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).

- This compound - Safety D

- Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.

- SAFETY D

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health. [Link]

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.

- SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.

- Safety D

- Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. (2015). Analytical Methods (RSC Publishing).

- DL-Methioninol. Santa Cruz Biotechnology.

- This compound CAS#: 87206-44-8. ChemicalBook.

- Methionine in and out of proteins: targets for drug design. (2002). PubMed.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 87206-44-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

A Technical Guide to the Biological Roles of D-Methioninol Derivatives: Mechanisms and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural D-amino acids into therapeutic candidates represents a cornerstone of modern drug design, primarily to overcome the inherent proteolytic instability of their natural L-counterparts. This guide delves into the specific and potent biological activities of derivatives of D-Methioninol, an amino alcohol derived from D-methionine. These compounds, exemplified by the well-characterized agent Bestatin (Ubenimex), function as powerful enzyme inhibitors with significant therapeutic implications. By targeting key metalloproteases such as aminopeptidases and leukotriene A4 hydrolase, this compound derivatives exert multifaceted effects, including direct anticancer, immunomodulatory, and anti-inflammatory activities. This document provides an in-depth exploration of their mechanisms of action, a guide to robust experimental validation, and a perspective on their future development as next-generation therapeutics in oncology and beyond.

Chapter 1: The Chirality Advantage: D-Amino Acids in Modern Drug Development

The fundamental building blocks of proteins in virtually all life forms are L-amino acids. Consequently, the body's enzymatic machinery, particularly proteases, is stereospecific for cleaving peptide bonds involving these L-isomers. This presents a significant challenge in peptide-based drug development, as L-peptides are often rapidly degraded, leading to poor bioavailability and short in-vivo half-lives.[1][2]

The introduction of D-amino acids, the non-natural mirror images of L-amino acids, provides a powerful shield against this degradation.[2][3] Peptides containing D-amino acids are resistant to common peptidases, which significantly enhances their stability and allows them to remain biologically active for longer periods.[1] This "chirality advantage" is a critical strategy for designing robust and effective peptide and peptidomimetic therapeutics. This compound, as a chiral building block derived from D-methionine, serves as a valuable starting point for creating such stabilized, active compounds.[4]

Caption: Mechanism of Action of this compound Derivatives.

Chapter 4: Biological Roles and Therapeutic Applications

The inhibition of key enzymes by this compound derivatives translates into a broad spectrum of therapeutically relevant biological activities.

Anticancer Activity

Bestatin's anticancer properties are multifaceted. It directly inhibits the proliferation of various human leukemic cell lines and induces programmed cell death (apoptosis), evidenced by enhanced caspase-3 activity and DNA fragmentation. [5]By inhibiting Aminopeptidase N, which is often overexpressed on tumor vasculature, it can interfere with tumor angiogenesis (the formation of new blood vessels) and inhibit the invasion of cancer cells into surrounding tissues. [6][5]

Immunomodulation

Bestatin acts as an immunomodifier by stimulating lymphocytes and monocytes. [7]A key mechanism is the inhibition of Aminopeptidase B, which prevents the degradation of tuftsin, a natural tetrapeptide that enhances phagocytic activity. [7]By preventing the breakdown of such bioactive peptides, Bestatin can amplify and prolong their immune-stimulating effects. [6]

Anti-inflammatory Effects

The inhibition of LTA4H is the cornerstone of Bestatin's anti-inflammatory action. By blocking the conversion of LTA4 to LTB4, it effectively reduces the levels of a potent chemoattractant and activator of neutrophils, thereby dampening inflammatory responses. [6][8]This has been shown to be effective in animal models, where it significantly inhibits LTB4 biosynthesis in esophageal tissues. [5]

| Molecular Target | Primary Biological Effect | Therapeutic Application | References |

|---|---|---|---|

| Aminopeptidase N (APN/CD13) | Inhibition of tumor cell proliferation, invasion, and angiogenesis. | Oncology | [6][5] |

| Aminopeptidase B (APB) | Prevents degradation of immuno-peptides (e.g., tuftsin). | Immuno-oncology | [7][6] |

| Leukotriene A4 Hydrolase (LTA4H) | Reduces production of pro-inflammatory Leukotriene B4. | Anti-inflammatory | [6][8] |

| Multiple Aminopeptidases | Induction of apoptosis in cancer cells (caspase-3 activation). | Oncology (Leukemia) | [5]|

Chapter 5: Experimental Protocols for a Senior Application Scientist

Validating the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach. The protocols outlined here form a self-validating system, where each step provides causal evidence for the next.

Protocol: Aminopeptidase Inhibition Assay (IC50 Determination)

The foundational experiment is to confirm target engagement. This protocol determines the concentration of a derivative required to inhibit 50% of the target enzyme's activity (IC50).

-

Principle: A fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN) is cleaved by the target aminopeptidase, releasing a fluorescent/colored molecule. An effective inhibitor will prevent this cleavage, reducing the signal.

-

Methodology:

-

Preparation: Prepare a serial dilution of the this compound derivative (e.g., from 100 µM to 1 nM) in assay buffer.

-

Enzyme Incubation: In a 96-well microplate, add the recombinant human aminopeptidase enzyme to each well containing the diluted inhibitor. Include a "no inhibitor" positive control and a "no enzyme" negative control. Incubate for 15 minutes at 37°C to allow for binding.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Signal Measurement: Immediately begin kinetic reading of the fluorescence (e.g., Ex/Em = 380/460 nm) or absorbance at 2-minute intervals for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: In Vitro Anticancer Evaluation Workflow

This workflow logically progresses from assessing general cytotoxicity to identifying specific mechanisms of cell death and anti-invasive potential.

Caption: Experimental Workflow for Anticancer Drug Screening.

-

Step 1: Cell Viability/Proliferation Assay (e.g., WST-1)

-

Causality: Does the compound stop cancer cells from growing or kill them?

-

Method: Seed cancer cells (e.g., U937 leukemia cells) in a 96-well plate. After 24 hours, treat with a serial dilution of the derivative for 48-72 hours. Add WST-1 reagent, incubate for 1-4 hours, and measure absorbance at 450 nm. A decrease in absorbance indicates reduced cell viability. This allows for the calculation of the GI50 (concentration for 50% growth inhibition).

-

-

Step 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

-

Causality: If the compound reduces viability, is it through the specific mechanism of apoptosis?

-

Method: Treat cells with the derivative at its GI50 and 2x GI50 concentrations for 24 hours. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. If caspases are active (a hallmark of apoptosis), the substrate is cleaved, generating a luminescent signal.

-

-

Step 3: Cell Invasion Assay (e.g., Matrigel Transwell Assay)

-

Causality: Beyond killing cells, can the compound prevent them from spreading?

-

Method: Coat the top of a transwell insert (8 µm pores) with a layer of Matrigel (reconstituted basement membrane). Place cancer cells treated with a sub-lethal concentration of the derivative in the top chamber. The bottom chamber contains a chemoattractant (e.g., FBS). After 24-48 hours, non-invading cells are removed from the top surface. Cells that have invaded through the Matrigel to the bottom surface are stained (e.g., with crystal violet) and counted. A reduction in cell count compared to the untreated control indicates inhibition of invasion.

-

Chapter 6: Conclusion and Future Perspectives

This compound derivatives, particularly those that mimic the structure of dipeptides like Bestatin, represent a clinically and scientifically validated class of therapeutic agents. Their biological activity stems from a well-defined mechanism: the competitive inhibition of key metalloproteases involved in cancer progression, inflammation, and immune regulation. The inherent stability conferred by their D-chiral center makes them robust candidates for drug development.

The future of this field lies in leveraging the foundational knowledge of existing compounds to design next-generation derivatives with enhanced specificity and potency. By targeting enzymes like Aminopeptidase N, which is overexpressed in numerous solid tumors, novel this compound derivatives could offer improved efficacy and reduced off-target effects. Furthermore, exploring their synergistic potential with modern immunotherapies, such as checkpoint inhibitors, could unlock new paradigms in cancer treatment, transforming these unique molecules into cornerstones of combination therapies.

References

-

Patsnap Synapse. (2024). What is the mechanism of Ubenimex?Link

-

Zhang, L., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Link

-

Selleck Chemicals. Bestatin (Ubenimex). Link

-

Patsnap Synapse. (2024). What is Ubenimex used for?Link

-

Wikipedia. Ubenimex. Link

-

Scicinski, J. J., et al. (1998). Pharmacologic characterization of CHIR 2279, an N-substituted glycine peptoid with high-affinity binding for alpha 1-adrenoceptors. The Journal of Pharmacology and Experimental Therapeutics. Link

-

Mathé, G., et al. (1993). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Link

-

BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Link

-

Wang, W., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences. Link

-

BOC Sciences. Amino Acids for Pharmaceutical Industry.

-

Genetics Explained. (2025). Codon AUG: How Protein Synthesis Begins with Methionine. YouTube. Link

-

Patsnap Synapse. (2024). What is the mechanism of Methionine?Link

-

Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science. Link

-

Wikipedia. Methionine. Link

-

Van der Knaap, J. (2019). The importance of methionine metabolism. eLife. Link

-

ChemicalBook. Methionine derivatives. Link

-

d'Aniello, E., et al. (2023). D-Amino Acids and Cancer: Friends or Foes? International Journal of Molecular Sciences. Link

-

Chem-Impex. This compound. Link

-

Sasamura, T., et al. (1999). Effects of D-methionine-containing solution on tumor cell growth in vitro. Arzneimittel-Forschung. Link

-

Liu, X., et al. (2023). Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. Metabolites. Link

-

Gao, X., et al. (2023). Dietary methionine restriction on cancer development and antitumor immunity. Trends in Endocrinology & Metabolism. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Ubenimex? [synapse.patsnap.com]

- 7. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Ubenimex used for? [synapse.patsnap.com]

Introduction: The Context and Criticality of D-Methioninol

An In-Depth Technical Guide to the Safe Handling and Management of D-Methioninol

For Researchers, Scientists, and Drug Development Professionals

This compound, the chiral amino alcohol derived from D-methionine, is a valuable building block in modern chemical and pharmaceutical research.[1] Its applications span from being a precursor in the synthesis of complex pharmaceuticals to acting as a chiral auxiliary in asymmetric synthesis, a critical process in drug development for creating compounds with specific stereochemistry.[1] Furthermore, its antioxidant properties have found utility in cosmetic formulations and as a flavoring agent in the food industry.[1]

As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. The causality behind experimental success is inextricably linked to the precise and safe management of its components. This guide provides a field-proven framework for handling this compound, grounded in authoritative safety data, to ensure both the well-being of laboratory personnel and the validity of experimental outcomes.

Section 1: Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear-eyed view of the substance's intrinsic hazards. This compound is classified as an irritant, and while comprehensive toxicological data is not fully available, the existing information mandates cautious handling.[2][3]

Globally Harmonized System (GHS) Classification

The GHS provides a universal framework for communicating chemical hazards. This compound is categorized with the following warnings.[2]

| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Toxicological Summary

Detailed toxicological studies on this compound are limited in publicly available literature.[4] The Safety Data Sheet (SDS) often states "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity.[4] This absence of data is not an indication of safety. In research and development settings, compounds with incomplete toxicological profiles should be handled as potentially hazardous until proven otherwise. The known irritant effects on the skin, eyes, and respiratory system are the primary toxicological concerns during routine handling.[2]

Section 2: Chemical and Physical Properties

Understanding the physical state and properties of this compound is crucial for designing safe storage and handling protocols. Its low melting point means it may exist as either a waxy solid or a thick oil depending on ambient laboratory temperatures.

| Property | Value | Source |

| CAS Number | 87206-44-8 | [4] |

| Molecular Formula | C5H13NOS | [2] |

| Molecular Weight | 135.23 g/mol | [2] |

| Appearance | Semi-transparent to white waxy low melting mass or thick oil | [1][2] |

| Melting Point | 31 - 36 °C | [2] |

| Boiling Point | 120-122 °C (at 1 mmHg); 198 - 200°C (at 760 mmHg) | [2][4] |

| Density | ~1.068 - 1.095 g/cm³ | [2][4] |

| Flash Point | 113 °C | [2][4] |

Section 3: Core Directive for Safe Handling and Storage

The following protocols are designed as a self-validating system, where adherence to each step inherently minimizes risk and prevents exposure.

Engineering Controls and Ventilation

The primary line of defense is to control exposure at the source.

-

Causality: this compound can cause respiratory irritation.[2] Handling it in a well-ventilated area, preferably within a certified chemical fume hood, is mandatory to prevent the inhalation of any vapors or mists.

-

Protocol:

-

Always handle this compound within a chemical fume hood.

-

Ensure the fume hood has a verified face velocity appropriate for handling chemical irritants.

-

Position work at least 6 inches inside the hood sash.

-

Keep emergency exits and safety showers/eyewash stations unobstructed.[4]

-

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific hazards.[2][4]

Caption: Accidental Spill Response Workflow.

Step-by-Step Spill Cleanup Methodology:

-

Personal Precautions: Avoid dust formation and contact with skin or eyes. Use all required personal protective equipment. [4]2. Ventilation: Ensure the area is adequately ventilated. Remove all sources of ignition. [4]3. Containment: For liquid spills, cover with a non-combustible absorbent material (e.g., sand, earth, vermiculite). For solid spills, carefully sweep or scoop up the material.

-

Collection: Place the contained material into a suitable, sealed, and properly labeled container for disposal. [5]5. Decontamination: Clean the spill site thoroughly with soap and water once the material has been removed.

-

Disposal: Dispose of the waste according to institutional and local environmental regulations. [4]